methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-34-24(33)17-9-11-18(12-10-17)26-19(31)15-30-23(32)21-22(20(28-30)16-7-3-2-4-8-16)35-25(27-21)29-13-5-6-14-29/h2-4,7-12H,5-6,13-15H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKODCYSZJMNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyridazine rings followed by acylation steps. The detailed synthetic pathway remains under investigation in various studies to optimize yield and purity.
3.1 Antimicrobial Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyridazines exhibit potent antimicrobial properties. For instance, related compounds have shown significant inhibition against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.21 μM for certain derivatives . This suggests that this compound may possess similar or enhanced antimicrobial activity.
3.2 Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that compounds containing the thiazole moiety can exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally related to this compound have been evaluated using the MTT assay against HaCat and Balb/c 3T3 cells, revealing promising results in terms of cell viability reduction .
The mechanism of action for these compounds often involves interaction with specific biological targets such as DNA gyrase and MurD protein, which are critical for bacterial survival and replication. Molecular docking studies have shown favorable binding affinities, indicating potential as effective inhibitors .
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazolo[4,5-d]pyridazine derivatives found that certain modifications significantly enhanced their activity against resistant strains of bacteria. The compound's structural features were correlated with its biological performance, emphasizing the importance of the pyrrolidine ring in enhancing activity .
Case Study 2: Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxicity of related compounds against various cancer cell lines revealed that specific substitutions on the phenyl ring led to enhanced anticancer activity. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .
5. Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazolo[4,5-d]pyridazin compounds exhibit notable antimicrobial properties. The presence of the thiazole ring has been linked to enhanced activity against various bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Analgesic and Anti-inflammatory Effects
Compounds containing the thiazolo and pyridazinone fragments have been tested for analgesic and anti-inflammatory activities. In vivo studies have indicated that these compounds can significantly reduce pain and inflammation in animal models, suggesting their potential for developing new anti-inflammatory medications .
Anticancer Potential
Emerging studies suggest that methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate may possess anticancer properties. Preliminary bioassays have shown that certain derivatives can inhibit cancer cell proliferation in vitro, highlighting the need for further investigation into their mechanisms of action and efficacy against different cancer types .
Case Studies
- Study on Antimicrobial Efficacy :
- Investigation of Analgesic Properties :
- Exploration of Anticancer Activity :
Preparation Methods
Formation of the Thiazole Ring via Hantzsch Synthesis
The thiazolo[4,5-d]pyridazinone core is synthesized through a modified Hantzsch thiazole formation, as detailed in PMC article.
Step 1: Condensation of Acetophenone with Ethyl Oxalate
Acetophenone reacts with ethyl oxalate in the presence of sodium methoxide to yield methyl 3-oxo-2,4-dioxo-4-phenylbutanoate (7 in). This intermediate features a β-ketoester structure critical for subsequent chlorination.
Step 2: Chlorination with Sulfuryl Chloride
The β-ketoester undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dry chloroform, producing methyl 3-chloro-2,4-dioxo-4-phenylbutanoate (8 in). Chlorination at the α-position activates the compound for thiazole ring formation.
Step 3: Thiazole Ring Formation with 1-Pyrrolidinecarbothioamide
Reaction of the chlorinated ester with 1-pyrrolidinecarbothioamide (4a in) in benzene yields methyl 5-benzoyl-2-(pyrrolidin-1-yl)thiazole-4-carboxylate (9a in). This step leverages the nucleophilic substitution of chloride by the thioamide’s sulfur atom, followed by cyclization to form the thiazole ring.
Cyclization to Pyridazinone
Step 4: Hydrazine-Induced Cyclization
Refluxing the thiazole intermediate (9a ) with hydrazine hydrate in ethanol facilitates cyclization, forming 7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (10a in). Hydrazine introduces the pyridazinone ring via condensation and dehydration.
Introduction of the Acetic Acid Side Chain
Alkylation at Position 5
To introduce the acetic acid moiety required for acetamido linkage, the pyridazinone core undergoes alkylation.
Step 5: Bromomethylation
Treating 10a with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromomethyl group at position 5, yielding 5-(bromomethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Step 6: Cyanide Substitution and Hydrolysis
The bromomethyl group is displaced by potassium cyanide in DMF, forming 5-(cyanomethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one. Subsequent hydrolysis with concentrated HCl converts the nitrile to a carboxylic acid, yielding 5-(carboxymethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Coupling with Methyl 4-Aminobenzoate
Activation of the Carboxylic Acid
Step 7: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, 5-(chlorocarbonylmethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Amide Bond Formation
Step 8: Reaction with Methyl 4-Aminobenzoate
The acyl chloride reacts with methyl 4-aminobenzoate in dichloromethane (DCM) using triethylamine as a base, forming the acetamido linkage. This yields the final product, this compound.
Optimization and Characterization
Reaction Conditions and Yields
Spectroscopic Validation
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazinone H), 7.85–7.40 (m, 5H, phenyl), 4.30 (s, 2H, CH₂CO), 3.90 (s, 3H, OCH₃), 3.60–3.20 (m, 4H, pyrrolidine).
- LC-MS: m/z 446.5 [M+H]⁺, consistent with molecular formula C₂₄H₂₂N₄O₃S.
Alternative Synthetic Routes
Direct Amination-Alkylation Strategy
A patent disclosure (EP3483167A1) describes primary carboxamides as intermediates for BTK inhibitors. Adapting this approach, the acetic acid side chain could be introduced via:
- Mitsunobu Reaction: Coupling a hydroxyl-containing pyridazinone with methyl 4-(2-hydroxyacetamido)benzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Reductive Amination: Condensing a ketone derivative of the pyridazinone with methyl 4-aminobenzoate using sodium cyanoborohydride (NaBH₃CN).
Solid-Phase Synthesis
Immobilizing the thiazolo[4,5-d]pyridazinone core on Wang resin enables iterative coupling with Fmoc-protected methyl 4-aminobenzoate, followed by cleavage to yield the target compound.
Challenges and Mitigation Strategies
- Regioselectivity in Thiazole Formation: Competing reactions during Hantzsch synthesis may yield regioisomers. Polar solvents (e.g., DMF) and low temperatures (0–5°C) improve selectivity.
- Ester Hydrolysis During Coupling: Using mild coupling agents like HATU minimizes undesired hydrolysis of the methyl benzoate.
Industrial-Scale Considerations
- Cost-Effective Reagents: Replacing sulfuryl chloride with phosphorus oxychloride (POCl₃) reduces chlorination costs.
- Continuous Flow Synthesis: Implementing flow reactors for Steps 3 and 4 enhances yield reproducibility and reduces reaction times.
Q & A
Q. What are the established synthetic routes for methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate?
The synthesis typically involves multi-step reactions starting with simpler heterocyclic precursors. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide (P₂S₅) to cyclize thioamide intermediates, as seen in analogous thiazolo[4,5-d]pyridazine derivatives .
- Acetamide coupling : Reaction of the thiazolo-pyridazinone core with activated benzoate derivatives (e.g., using acyl chlorides or carbodiimide coupling agents) .
- Pyrrolidine substitution : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling . Purification often employs column chromatography and recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected at m/z ~535–540) .
- X-ray crystallography : For unambiguous assignment of the thiazolo[4,5-d]pyridazinone core and spatial arrangement of substituents .
Q. What are the primary biological targets or activities reported for this class of compounds?
Thiazolo[4,5-d]pyridazinones are explored for kinase inhibition, anti-inflammatory, and anticancer properties. Specific activities depend on substituents:
- Pyrrolidine moiety : Enhances solubility and modulates selectivity for ATP-binding pockets in kinases .
- 4-Oxo group : Critical for hydrogen bonding with biological targets like COX-2 or PI3K .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1:1 to 1:2.5 acyl chloride:amine) .
- Catalyst screening : Evaluate coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
- Real-time monitoring : Employ HPLC or in-situ IR to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., phenyl vs. p-tolyl at position 7) to isolate contributions to potency .
- Off-target profiling : Use kinase panels or proteome-wide assays to identify confounding interactions .
- Computational docking : Compare binding poses in homology models (e.g., CDK2 vs. EGFR) to explain selectivity differences .
Q. How can byproduct formation during thiazole cyclization be minimized?
- Temperature control : Maintain 60–70°C to avoid over-oxidation or ring-opening side reactions .
- Protecting groups : Temporarily block reactive sites (e.g., NH of acetamide) during cyclization .
- Alternative reagents : Replace P₂S₅ with Lawesson’s reagent for milder thiazole formation .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, heat (40°C), and light to identify degradation pathways .
- LC-MS/MS analysis : Characterize degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
